
2-Aminoethyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl butyrate is an organic compound that belongs to the class of esters. It is composed of a butyrate group attached to an aminoethyl group. The molecular formula of 2-Aminoethyl butyrate is C6H13NO2, and it has a molecular weight of 131.17 g/mol . Esters like 2-Aminoethyl butyrate are known for their pleasant odors and are often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminoethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-aminoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 2-Aminoethyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-Aminoethyl butyrate suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl butyrate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involving 2-Aminoethyl butyrate can lead to the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and 2-aminoethanol.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Aminoethyl butyrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl butyrate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and 2-aminoethanol. Butyric acid is known to modulate gene expression through the inhibition of histone deacetylases (HDACs), while 2-aminoethanol can participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl butyrate: An ester with a similar structure but without the amino group.
Methyl butyrate: Another ester with a similar structure but with a methyl group instead of an aminoethyl group.
Butyl acetate: An ester with a different alkyl group but similar ester functionality.
Uniqueness
2-Aminoethyl butyrate is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to other simple esters .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2-aminoethyl butanoate |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(8)9-5-4-7/h2-5,7H2,1H3 |
Clave InChI |
YSWFMQGCLBXBHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
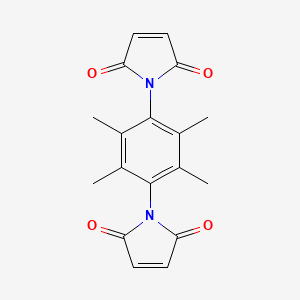
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

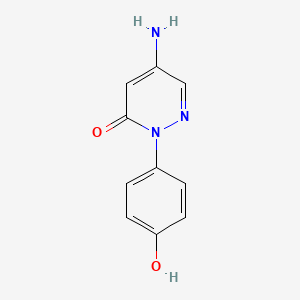

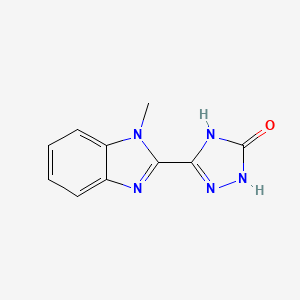
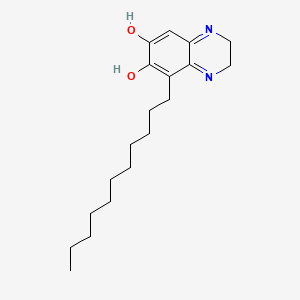
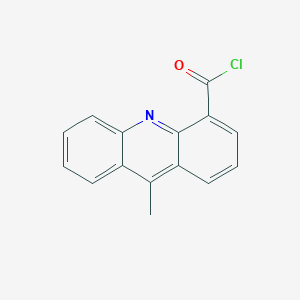
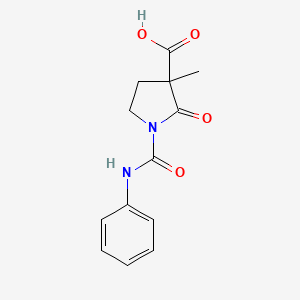
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
